molecular formula C16H21FN2O3 B3027364 (R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-95-4

(R)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No. B3027364
CAS RN: 1286208-95-4
M. Wt: 308.35
InChI Key: FTGOZNIDLXZUMV-CYBMUJFWSA-N
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Description

“®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also features a fluorobenzoyl group (a benzene ring with a fluorine atom and a carbonyl group) and a carbamate group (derived from carbamic acid).

Scientific Research Applications

Absolute Configuration Determination

Research by Procopiou et al. (2016) involved the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol, leading to the synthesis of (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate. This study is significant for establishing the enantiomer's (R)-configuration, which is a key step in determining the absolute configuration of related compounds (Procopiou et al., 2016).

Synthesis Processes Development

Li et al. (2012) described the synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, emphasizing its scalability and practicality in the manufacturing of lymphocyte function-associated antigen inhibitors (Li et al., 2012).

Ruthenium Complex Synthesis

Rau et al. (2004) focused on synthesizing ruthenium complexes, including those with tert-butyl groups, through microwave-activated reactions. These complexes, characterized by NMR spectroscopy and MS, have potential applications in photochemical and electrochemical fields (Rau et al., 2004).

Enzymatic Studies

Yoo et al. (2008) studied the enzymatic C-Demethylation of a compound containing a tert-butyl group, highlighting its metabolic reactions and the role of nonenzymatic decarboxylation (Yoo et al., 2008).

Antiinflammatory Activities

Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones to evaluate their antiinflammatory and analgesic properties, suggesting potential medicinal applications (Ikuta et al., 1987).

Regioselectivity in Synthesis

Martins et al. (2012) conducted a study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, which is crucial for understanding the reaction pathways and optimizing synthesis methods (Martins et al., 2012).

Antibacterial Agent Synthesis

Jain et al. (2003) reported on the synthesis of analogues of VRC3375, which included tert-butyl and pyrrolidinylcarbonyl groups, for optimal antibacterial activity with minimal toxicity (Jain et al., 2003).

Fluorescent Dye Development

Gawinecki et al. (1993) explored 4-tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP) as a novel dye, showcasing its unique fluorescence properties, which may have implications in materials science and optics (Gawinecki et al., 1993).

properties

IUPAC Name

tert-butyl N-[(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOZNIDLXZUMV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129141
Record name Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286208-95-4
Record name Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(4-fluorobenzoyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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